Duplex Thermostability: GuNA[tBu] Outperforms GuNA[Me], GuNA[Et], and GuNA[iPr] in Head-to-Head Tm Comparison
In a direct head-to-head comparison of GuNA-modified oligonucleotides bearing different N-alkyl substituents, GuNA[tBu] consistently achieved the highest duplex thermostability. The Tm of the GuNA[tBu]-modified oligonucleotide ODN3 against ssRNA was 55°C (ΔTm = +8°C/mod.), compared to 52°C (ΔTm = +5°C) for GuNA[Me] (ODN20), 53°C (ΔTm = +6°C) for GuNA[Et] (ODN1), and 54°C (ΔTm = +7°C) for GuNA[iPr] (ODN2). Against ssDNA, GuNA[tBu] achieved a Tm of 59°C (ΔTm = +8°C), while GuNA[Me] reached only 56°C (ΔTm = +5°C) [1]. The tandem modification GuNA[Me,tBu] (ODN7, three modifications) achieved a Tm of 70°C (ΔTm = +7.7°C/mod.) against ssRNA and 74°C against ssDNA, surpassing GuNA[Me,Me] (ODN6) by 12°C and 15°C, respectively [1].
| Evidence Dimension | Duplex melting temperature (Tm) against complementary ssRNA |
|---|---|
| Target Compound Data | GuNA[tBu]: Tm = 55°C, ΔTm = +8°C/mod. (single modification); GuNA[Me,tBu] tandem: Tm = 70°C, ΔTm = +7.7°C/mod. (three modifications) |
| Comparator Or Baseline | GuNA[Me]: Tm = 52°C, ΔTm = +5°C; GuNA[Et]: Tm = 53°C, ΔTm = +6°C; GuNA[iPr]: Tm = 54°C, ΔTm = +7°C; GuNA[Me,Me] tandem: Tm = 58°C, ΔTm = +3.7°C/mod. |
| Quantified Difference | GuNA[tBu] vs. GuNA[Me]: ΔΔTm = +3°C (+60% larger stabilization); GuNA[Me,tBu] tandem vs. GuNA[Me,Me] tandem: ΔTm = +12°C |
| Conditions | 10 mM sodium phosphate buffer (pH 7.2), 100 mM NaCl, 4 μM each oligonucleotide, 0.5°C/min ramp rate at 260 nm; target strand: 5′-r(AGCAAAAAACGC)-3′; Tm values averaged from three measurements |
Why This Matters
For antisense oligonucleotide (ASO) developers, a +3°C per modification advantage in Tm translates into higher target occupancy at physiological temperatures, enabling lower dosing or reduced modification density—directly impacting therapeutic index and cost of goods.
- [1] Yamaguchi T, Horie N, Kumagai S, Obika S. Mechanism of the extremely high duplex-forming ability of oligonucleotides modified with N-tert-butylguanidine- or N-tert-butyl-N′-methylguanidine-bridged nucleic acids. Nucleic Acids Res. 2023;51(15):7749–7761. doi:10.1093/nar/gkad608. Table 2. View Source
